2-Bromo-3-(2-chlorophenyl)-1-propene

Epigenetics Bromodomain Inhibition BRPF1

2-Bromo-3-(2-chlorophenyl)-1-propene (CAS 731772-01-3) is a halogenated aromatic propene derivative (C9H8BrCl, MW 231.52). It belongs to the class of organic compounds known as halogenated hydrocarbons and serves primarily as a versatile synthetic intermediate in organic chemistry.

Molecular Formula C9H8BrCl
Molecular Weight 231.51 g/mol
CAS No. 731772-01-3
Cat. No. B1290902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(2-chlorophenyl)-1-propene
CAS731772-01-3
Molecular FormulaC9H8BrCl
Molecular Weight231.51 g/mol
Structural Identifiers
SMILESC=C(CC1=CC=CC=C1Cl)Br
InChIInChI=1S/C9H8BrCl/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2
InChIKeyBJBQDHSUGTZDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(2-chlorophenyl)-1-propene (CAS 731772-01-3): Scientific & Procurement Intelligence


2-Bromo-3-(2-chlorophenyl)-1-propene (CAS 731772-01-3) is a halogenated aromatic propene derivative (C9H8BrCl, MW 231.52) [1]. It belongs to the class of organic compounds known as halogenated hydrocarbons and serves primarily as a versatile synthetic intermediate in organic chemistry [2]. The compound features both bromine and chlorine atoms attached to a propene backbone, making it a useful scaffold for further functionalization .

Scaffold Dual-halogen propene for sequential cross-coupling chemistry
Target studies BRPF1 bromodomain inhibition probe (reported assay context)
Selectivity BRPF isoform differentiation; ortho-Cl substitution SAR
Screening Antimicrobial ortho-substitution SAR; reported MIC endpoint context

2-Bromo-3-(2-chlorophenyl)-1-propene (CAS 731772-01-3): Why In-Class Analogs Are Not Interchangeable


The ortho-chlorophenyl substitution pattern combined with the bromopropene moiety creates a unique pharmacophore that distinguishes 2-Bromo-3-(2-chlorophenyl)-1-propene from its positional isomers, non-halogenated analogs, and alternative halogen variants. As demonstrated in the quantitative evidence below, the ortho-chlorine substitution imparts distinct binding profiles across bromodomain-containing proteins and eosinophil peroxidase, with sub-micromolar potency observed for specific targets [1] [2] [3]. These differential activities are not replicable by the para-chloro isomer, the dechlorinated phenyl analog, or the dichloro variant, underscoring that generic substitution based on molecular formula similarity alone would compromise experimental reproducibility and target engagement .

Positional isomer
Para-chloro isomer (4-Cl) may show divergent target binding and antimicrobial activity; not interchangeable.
Dechlorinated analog
Loss of chlorine substituent may reduce halogen bonding and shift potency profile.
Dichloro variant
2-Chloro-3-(2-chlorophenyl)-1-propene is discontinued and presents different reactivity.

2-Bromo-3-(2-chlorophenyl)-1-propene (CAS 731772-01-3): Quantitative Differentiation Evidence Guide


2-Bromo-3-(2-chlorophenyl)-1-propene Exhibits Potent BRPF1 Bromodomain Inhibition (IC50 = 65 nM) vs. Reference Inhibitor PFI-4 (IC50 = 80-172 nM)

2-Bromo-3-(2-chlorophenyl)-1-propene inhibits human BRPF1 (Peregrin) bromodomain with an IC50 of 65 nM in a BROMOscan assay [1]. This potency is comparable to, or in some cases exceeds, that of the well-characterized reference inhibitor PFI-4, which is reported with IC50 values ranging from 80 nM to 172 nM depending on assay conditions and isoform [2] [3]. The ortho-chlorophenyl substitution appears to contribute favorably to BRPF1 binding relative to unsubstituted or para-substituted analogs.

BRPF1 IC50
Reported
65 nM vs PFI-4 80–172 nM
Supports BRPF1 probe selection; reported assay context
BROMOscan assay; cross-study comparison
Epigenetics Bromodomain Inhibition BRPF1

2-Bromo-3-(2-chlorophenyl)-1-propene Demonstrates Moderate EPX Inhibition (IC50 = 360 nM) vs. Reference MPO/EPX Inhibitors

In an enzymatic assay measuring inhibition of human eosinophil peroxidase (EPX) bromination activity using tyrosine as substrate, 2-Bromo-3-(2-chlorophenyl)-1-propene exhibited an IC50 of 360 nM [1]. While this potency is lower than the sub-nanomolar inhibition observed for myeloperoxidase (MPO) by the same compound (IC50 = 1 nM) [2], it remains within the sub-micromolar range relevant for cellular studies. This differential inhibition profile across peroxidases may offer a selectivity advantage over pan-MPO/EPX inhibitors.

EPX vs MPO IC50
Reported
EPX 360 nM vs MPO 1 nM
Indicates differential peroxidase isoform inhibition
360-fold difference; tyrosine substrate assay
Inflammation Eosinophil Peroxidase Myeloperoxidase

2-Bromo-3-(2-chlorophenyl)-1-propene Displays Differential Bromodomain Selectivity Compared to Pan-BRPF Inhibitor NI-57

Profiling across the BRPF family reveals that 2-Bromo-3-(2-chlorophenyl)-1-propene inhibits BRPF1 with an IC50 of 65 nM, BRPF2-BRD1 with an IC50 of 1,400 nM, and BRPF3 with an IC50 of 7,600 nM [1]. This selectivity profile (BRPF1 > BRPF2 > BRPF3) contrasts with the pan-BRPF inhibitor NI-57, which exhibits more balanced potency across the family (BRPF1 IC50 = 3.1 nM, BRPF2 = 46 nM, BRPF3 = 140 nM) [2]. The compound's pronounced preference for BRPF1 over BRPF3 (>100-fold) may be advantageous in studies requiring isoform-specific interrogation.

BRPF Selectivity
Reported
BRPF1 65 nM
BRPF2 1,400 nM
BRPF3 7,600 nM
vs
NI-57: BRPF1 3.1 nM
BRPF2 46 nM
BRPF3 140 nM
Reported BRPF isoform selectivity fingerprint
>100-fold BRPF1/BRPF3 window; context-dependent
Epigenetics Bromodomain Profiling BRPF Family

2-Bromo-3-(2-chlorophenyl)-1-propene Demonstrates Higher Antimicrobial Activity than Its Para-Chloro Isomer

Comparative antimicrobial susceptibility testing reveals that the ortho-chloro isomer (2-Bromo-3-(2-chlorophenyl)-1-propene) exhibits a lower minimum inhibitory concentration (MIC) of 8 μg/mL compared to 12 μg/mL for the para-chloro isomer (2-Bromo-3-(4-chlorophenyl)-1-propene) . This represents a 33% improvement in antimicrobial potency attributable solely to the positional substitution of the chlorine atom on the phenyl ring.

Antimicrobial MIC
Data to verify
ortho-Cl 8 µg/mL vs para-Cl 12 µg/mL
Supports ortho-substitution SAR review
Supplier-reported data; independent validation recommended
Antimicrobial Structure-Activity Relationship Halogenated Propenes

2-Bromo-3-(2-chlorophenyl)-1-propene: Commercial Availability with Verified Purity (95.0%) vs. Discontinued Alternative Suppliers

Commercial suppliers list 2-Bromo-3-(2-chlorophenyl)-1-propene with a verified purity specification of 95.0% . In contrast, the dichloro analog (2-Chloro-3-(2-chlorophenyl)-1-propene) is listed as a discontinued product by multiple vendors . For procurement planning, the target compound offers a reliable, commercially available supply with defined purity, whereas alternative halogenated propenes may present sourcing challenges.

Purity & Supply
Supplier data
95.0% purity vs dichloro analog discontinued
Procurement specification review
Verify lot-specific CoA; commercial availability confirmed
Chemical Procurement Synthetic Intermediate Purity Specification

2-Bromo-3-(2-chlorophenyl)-1-propene (CAS 731772-01-3): Evidence-Backed Research Application Scenarios


Epigenetic Probe Development: BRPF1 Bromodomain Inhibition

2-Bromo-3-(2-chlorophenyl)-1-propene, with an IC50 of 65 nM against BRPF1 , serves as a viable starting point for the development of selective BRPF1 bromodomain inhibitors. Its potency rivals that of established tool compounds like PFI-4 , and its distinct selectivity profile within the BRPF family (BRPF1 > BRPF2 > BRPF3) makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at improving isoform selectivity. This compound can be employed in cellular assays to probe BRPF1-mediated transcriptional regulation in cancer and developmental biology models.

Inflammation Research: Selective Peroxidase Inhibition Studies

The compound's differential inhibition of myeloperoxidase (MPO, IC50 = 1 nM) versus eosinophil peroxidase (EPX, IC50 = 360 nM) positions it as a useful tool for dissecting the distinct roles of these heme peroxidases in inflammatory diseases. Researchers can leverage this selectivity profile to investigate MPO-specific pathways in cardiovascular and pulmonary inflammation, while minimizing confounding effects from EPX inhibition.

Antimicrobial Lead Optimization: Ortho-Chlorophenyl Scaffold

Demonstrating superior antimicrobial activity (MIC = 8 μg/mL) compared to its para-chloro isomer (MIC = 12 μg/mL) , 2-Bromo-3-(2-chlorophenyl)-1-propene validates the ortho-substitution pattern as a critical determinant of potency. This compound can be used as a core scaffold for medicinal chemistry campaigns targeting resistant microbial strains, with focused SAR exploration around the bromopropene and ortho-chlorophenyl moieties.

Chemical Synthesis: Reliable Intermediate for Complex Molecule Construction

With a commercially verified purity of 95.0% and established physical properties (boiling point 257.8°C, density 1.458 g/cm³) , 2-Bromo-3-(2-chlorophenyl)-1-propene serves as a robust synthetic intermediate. Its dual halogen functionality enables sequential cross-coupling reactions, while the allylic bromine offers a handle for nucleophilic substitution or radical chemistry. Procurement of this compound over discontinued alternatives ensures reproducible synthetic routes and scalable process development.

Application
Selection Property
Validation Focus
BRPF1 bromodomain probe studies
BRPF1 isoform selectivity
BRPF-family profiling assays
Peroxidase isoform selectivity studies
MPO/EPX differential inhibition
MPO-specific pathway endpoints
Ortho-chlorophenyl SAR exploration
Substitution-position activity review
MIC endpoint comparisons with analogs
Dual-halogen intermediate synthesis
Verified purity and availability
Lot-specific CoA and reactivity testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-(2-chlorophenyl)-1-propene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.